



# Application of TA-65 in Aging Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Telomerase-IN-6 |           |
| Cat. No.:            | B12375309       | Get Quote |

A Note on Terminology: Initial searches for "**Telomerase-IN-6**" indicate this compound is a telomerase inhibitor with antitumor activity. As the user's interest lies in aging research, which typically involves the activation of telomerase to counter age-related cellular decline, this document will focus on TA-65, a well-documented small molecule telomerase activator.

## Introduction

TA-65 is a naturally derived small molecule purified from the root of Astragalus membranaceus, a plant utilized in traditional Chinese medicine.[1][2] It has garnered significant attention in the field of aging research due to its demonstrated ability to activate telomerase, the enzyme responsible for maintaining telomere length.[1][2][3] Telomeres, the protective caps at the ends of chromosomes, naturally shorten with each cell division, a process linked to cellular aging and the onset of age-related diseases.[3] By activating telomerase, TA-65 can elongate critically short telomeres, thereby mitigating DNA damage responses and potentially slowing the aging process at a cellular level.[1][2]

These application notes provide a comprehensive overview of the use of TA-65 in aging research, including its mechanism of action, quantitative effects on telomerase and telomeres, and detailed protocols for key experimental assays.

## **Data Presentation: Quantitative Effects of TA-65**

The following tables summarize the quantitative effects of TA-65 on telomerase activity, telomere length, and cellular senescence from various studies.



Table 1: Effect of TA-65 on Telomerase Activity

| Model System                                | TA-65<br>Concentration | Duration of<br>Treatment | Fold Increase<br>in Telomerase<br>Activity | Reference |
|---------------------------------------------|------------------------|--------------------------|--------------------------------------------|-----------|
| Mouse<br>Embryonic<br>Fibroblasts<br>(MEFs) | 1 μΜ                   | 24 hours                 | ~1.5-fold                                  | [1]       |
| Mouse<br>Embryonic<br>Fibroblasts<br>(MEFs) | 10 μΜ                  | 24 hours                 | ~2-fold                                    | [1]       |
| Human Neonatal<br>Keratinocytes             | Dose-responsive        | Not Specified            | 2 to 3-fold                                | [4]       |
| Human T-cell<br>Cultures                    | Not Specified          | Not Specified            | 1.3 to 3.3-fold                            | [5]       |

Table 2: Effect of TA-65 on Telomere Length

| Model<br>System/Study<br>Population         | TA-65<br>Dose/Concentr<br>ation | Duration of<br>Treatment | Change in<br>Telomere<br>Length          | Reference |
|---------------------------------------------|---------------------------------|--------------------------|------------------------------------------|-----------|
| Mouse<br>Embryonic<br>Fibroblasts<br>(MEFs) | 10 μΜ                           | Not Specified            | Increase from<br>37.87 kb to 42.68<br>kb | [1]       |
| Human Clinical<br>Trial (53-87<br>years)    | 250 U/day                       | 12 months                | +530 ± 180 bp                            | [6]       |
| Human Clinical<br>Trial (Placebo)           | N/A                             | 12 months                | -290 ± 100 bp                            | [6]       |



Table 3: Effect of TA-65 on Cellular Senescence

| Study<br>Population               | TA-65 Dose | Duration of<br>Treatment | Change in<br>Senescent T-<br>cells<br>(CD8+CD28-) | Reference |
|-----------------------------------|------------|--------------------------|---------------------------------------------------|-----------|
| Human Clinical<br>Trial           | 100 U/day  | 9 months                 | 10% decrease                                      | [7]       |
| Human Clinical<br>Trial           | 250 U/day  | 9 months                 | 11% decrease                                      | [7]       |
| Human Clinical<br>Trial           | 500 U/day  | 9 months                 | 9% decrease                                       | [7]       |
| Human Clinical<br>Trial (Placebo) | N/A        | 9 months                 | No significant change                             | [7]       |

## **Mechanism of Action**

TA-65's mechanism of action is centered on the activation of the telomerase enzyme.[1][2] It is believed to function by increasing the expression of the catalytic subunit of telomerase, Telomerase Reverse Transcriptase (TERT).[1][5] This upregulation of TERT leads to a more active telomerase enzyme complex, which then adds telomeric repeats to the ends of chromosomes, with a preference for elongating the shortest telomeres.[1][8] This action counteracts the natural telomere attrition that occurs with cell division, thereby reducing the accumulation of critically short telomeres that can trigger a DNA damage response and lead to cellular senescence.[1]



Click to download full resolution via product page

TA-65 Mechanism of Action

## **Experimental Protocols**



## Telomerase Activity Assay (Telomeric Repeat Amplification Protocol - TRAP)

The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity in cell or tissue extracts.

Principle: The assay consists of two main steps. First, telomerase in the extract adds telomeric repeats to a synthetic substrate oligonucleotide. Second, the extended products are amplified by PCR.

#### Materials:

- Cell or tissue lysate
- TRAP reaction buffer
- TS primer (synthetic substrate)
- · ACX reverse primer
- Taq DNA polymerase
- dNTPs
- PCR thermocycler
- Polyacrylamide gel electrophoresis (PAGE) system or gPCR instrument
- RNase A (for negative control)

#### Protocol:

- Lysate Preparation:
  - Harvest cells and wash with PBS.
  - Resuspend the cell pellet in a suitable lysis buffer (e.g., CHAPS-based buffer).



- Incubate on ice for 30 minutes.
- Centrifuge at high speed at 4°C to pellet debris.
- Collect the supernatant containing the protein extract.
- Determine protein concentration using a standard method (e.g., Bradford assay).
- Telomerase Extension Reaction:
  - In a PCR tube, combine the cell extract (containing a standardized amount of protein) with the TRAP reaction buffer, TS primer, and dNTPs.
  - Incubate at room temperature for 20-30 minutes to allow telomerase to extend the TS primer.

### PCR Amplification:

- Add the ACX reverse primer and Taq DNA polymerase to the reaction mixture.
- Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension.
- A final extension step is recommended.
- Detection and Quantification:
  - Gel-based: Resolve the PCR products on a polyacrylamide gel. Telomerase activity is visualized as a characteristic ladder of 6-bp repeats.
  - qPCR-based: Use a real-time PCR instrument to quantify the amplification of the telomeric products. This allows for a more quantitative assessment of telomerase activity.

### Controls:

- Negative Control: Treat an aliquot of the cell extract with RNase A prior to the extension reaction to degrade the RNA component of telomerase.
- o Positive Control: Use a cell line with known high telomerase activity (e.g., HCT116).[1]





Click to download full resolution via product page

TRAP Assay Experimental Workflow

# Telomere Length Measurement (Quantitative Fluorescence In Situ Hybridization - Q-FISH)

Q-FISH is a technique used to measure the length of telomeres in individual cells on a microscope slide.



Principle: A fluorescently labeled peptide nucleic acid (PNA) probe that is complementary to the telomeric repeat sequence is hybridized to the chromosomes. The fluorescence intensity of the probe at the telomeres is proportional to the telomere length.

#### Materials:

- Metaphase chromosome spreads on microscope slides
- PNA probe (e.g., (TTAGGG)3-Cy3)
- · Hybridization buffer
- Wash buffers
- DAPI (for counterstaining DNA)
- Fluorescence microscope with a sensitive camera
- Image analysis software

### Protocol:

- Slide Preparation:
  - Prepare metaphase spreads from cultured cells or tissues.
  - Age the slides to improve chromosome morphology.
- Hybridization:
  - Denature the chromosomal DNA on the slide by heating.
  - Apply the PNA probe in hybridization buffer to the slide.
  - Incubate in a humidified chamber to allow the probe to hybridize to the telomeres.
- Washing:
  - Wash the slides in a series of stringent wash buffers to remove unbound probe.



- · Counterstaining:
  - Stain the chromosomes with DAPI.
- Image Acquisition:
  - Capture images of the metaphase spreads using a fluorescence microscope. Acquire images for both the PNA probe (telomeres) and DAPI (chromosomes).
- Image Analysis:
  - Use specialized software to identify individual chromosomes and quantify the fluorescence intensity of the telomere signals.
  - Calibrate the fluorescence intensity values to known length standards to determine the absolute telomere length.

### Conclusion

TA-65 presents a promising avenue for aging research by directly addressing one of the fundamental mechanisms of cellular aging – telomere attrition. The data consistently demonstrates its ability to activate telomerase and elongate short telomeres in a variety of model systems, including human clinical trials. The provided protocols offer a foundation for researchers to investigate the effects of TA-65 and other potential telomerase activators in their own studies. Further research into the long-term effects and broader physiological impacts of telomerase activation will be crucial in translating these findings into therapeutic strategies for age-related diseases.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

## Methodological & Application





- 1. The telomerase activator TA-65 elongates short telomeres and increases health span of adult/old mice without increasing cancer incidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The telomerase activator TA-65 elongates short telomeres and increases health span of adult/old mice without increasing cancer incidence PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reverse Signs of Aging at a Cellular Level: Telomerase Activator 65 (TA-65) BioAge Health [bioagehealth.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. researchgate.net [researchgate.net]
- 6. A Natural Product Telomerase Activator Lengthens Telomeres in Humans: A Randomized, Double Blind, and Placebo Controlled Study PMC [pmc.ncbi.nlm.nih.gov]
- 7. OBM Geriatrics | Double-Blind, Placebo-Controlled, Randomized Clinical Trial Demonstrates Telomerase Activator TA-65 Decreases Immunosenescent CD8+CD28- T Cells in Humans [lidsen.com]
- 8. content.apran.com [content.apran.com]
- To cite this document: BenchChem. [Application of TA-65 in Aging Research: A Detailed Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12375309#application-of-telomerase-in-6-in-aging-research]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com